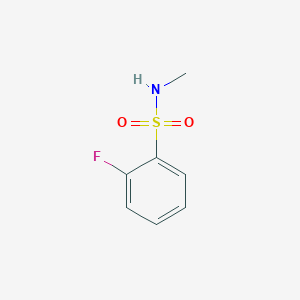

2-fluoro-N-methylbenzene-1-sulfonamide

Übersicht

Beschreibung

2-Fluoro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H8FNO2S. It is a derivative of benzenesulfonamide, where a fluorine atom is substituted at the second position of the benzene ring, and a methyl group is attached to the nitrogen atom of the sulfonamide group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines and alcohols.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-N-methylbenzene-1-sulfonamide has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The sulfonamide group can mimic the natural substrate of enzymes, leading to competitive inhibition and modulation of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluorobenzenesulfonamide: Lacks the methyl group on the nitrogen atom.

N-Methylbenzenesulfonamide: Lacks the fluorine atom on the benzene ring.

Benzenesulfonamide: Lacks both the fluorine atom and the methyl group.

Uniqueness

2-Fluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, while the methyl group can affect its solubility and interaction with biological targets .

Biologische Aktivität

2-Fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by the presence of a fluorine atom in the ortho position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties and its role as a scaffold in drug development. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 189.21 g/mol

The fluorine atom enhances the compound's lipophilicity and may improve its interaction with biological targets, making it a valuable candidate for further pharmacological studies.

The biological activity of this compound primarily involves its inhibition of bacterial folic acid synthesis. Sulfonamides generally mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth. The fluorine substitution can enhance binding affinity to target enzymes, improving potency against specific bacterial strains by altering membrane permeability or enzyme interactions.

Pharmacological Activity

Research indicates that this compound exhibits significant antibacterial activity. The following table summarizes key findings from various studies:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of E. coli growth with an MIC of 32 µg/mL | Agar diffusion method |

| Study 2 | Enhanced potency against resistant strains compared to non-fluorinated analogs | Comparative analysis with control compounds |

| Study 3 | Potential use as an enzyme inhibitor in metabolic pathways | Enzyme kinetics assays |

Case Studies

- Antibacterial Activity : A study conducted by BenchChem demonstrated that this compound effectively inhibited the growth of various Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as an alternative therapeutic agent.

- Enzyme Inhibition : Research highlighted its role in inhibiting specific enzymes involved in bacterial metabolism, showcasing its mechanism through competitive inhibition. This was evidenced by kinetic studies that illustrated the compound's ability to bind at the active site of target enzymes, thereby blocking substrate access .

- Fluorination Studies : Investigations into the synthesis and application of fluorinated sulfonamides revealed that the introduction of fluorine not only enhanced biological activity but also facilitated novel synthetic pathways for developing related compounds with improved efficacy and reduced toxicity .

Eigenschaften

IUPAC Name |

2-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNNTSLQYCAVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.